Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride
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Overview
Description
Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride: is an organosulfur compound with the molecular formula C26H57ClO3SSi . This compound is known for its unique properties, which make it useful in various applications, including as a disinfectant, preservative, and silane coupling agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride typically involves the reaction of octadecyl methyl sulfide with triethoxysilane in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Octadecyl methyl sulfide} + \text{Triethoxysilane} + \text{Chlorinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfanium compounds depending on the nucleophile used.
Scientific Research Applications
Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride has several scientific research applications:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Acts as a disinfectant and preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in coatings, adhesives, and sealants to enhance durability and performance
Mechanism of Action
The mechanism of action of Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride involves its interaction with microbial cell membranes, leading to disruption and cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This antimicrobial activity is primarily due to the presence of the sulfanium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Trimethoxysilylpropyl dimethyl octadecyl ammonium chloride
Comparison: Methyl(octadecyl)[(triethoxysilyl)methyl]sulfanium chloride is unique due to the presence of the sulfanium group, which imparts distinct antimicrobial properties compared to its ammonium counterparts. The triethoxysilyl group also enhances its ability to act as a coupling agent, making it more versatile in various applications .
Properties
CAS No. |
62117-42-4 |
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Molecular Formula |
C26H57ClO3SSi |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
methyl-octadecyl-(triethoxysilylmethyl)sulfanium;chloride |
InChI |
InChI=1S/C26H57O3SSi.ClH/c1-6-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(5)26-31(27-7-2,28-8-3)29-9-4;/h6-26H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
AENLFHZUAPPWEU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
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